4-Bromo-2-methylpyridine
Overview
Description
4-Bromo-2-methylpyridine, with the chemical formula C6H6BrN, is a colorless liquid known for its applications in various chemical processes. It is characterized by its bromine and methyl functional groups . This compound is also referred to as 4-Bromopicoline .
Mechanism of Action
Target of Action
4-Bromo-2-methylpyridine is primarily used as a starting material in the synthesis of crown-ester-bipyridines and viologens . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Mode of Action
The compound interacts with its targets through sodium or nickel reductive coupling, side chain oxidation, and esterification . This interaction results in the formation of crown-ester-bipyridines and viologens .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of crown-ester-bipyridines and viologens
Pharmacokinetics
It is known that the compound is miscible with dichloromethane and immiscible with water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is the formation of crown-ester-bipyridines and viologens . These compounds have various applications in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its miscibility with dichloromethane and immiscibility with water may affect its efficacy and stability in different environments.
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of crown-ester-bipyridines and viologens
Cellular Effects
It is known to be used in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors can modulate a plethora of cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .
Molecular Mechanism
It is used in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors are known to compete with adenosine triphosphate (ATP) and can modulate a variety of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-methylpyridine can be synthesized through several methods. One common method involves the bromination of 2-methylpyridine using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure the selective bromination at the 4-position .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale bromination processes. These processes often involve the use of bromine and a suitable solvent, with the reaction being carried out in a reactor designed to handle the exothermic nature of the bromination reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
4-Bromo-2-methylpyridine is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
- 2-Bromo-5-methylpyridine
- 3-Bromopyridine
- 4-Bromopyridine hydrochloride
- 2-Bromo-6-methoxypyridine
Comparison: 4-Bromo-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other bromopyridines. For example, 2-Bromo-5-methylpyridine has a different substitution pattern, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
4-bromo-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBMFWHEXBLFCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376496 | |
Record name | 4-Bromo-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22282-99-1 | |
Record name | 4-Bromo-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Bromo-2-methylpyridine interact with DDAH, and what are the downstream effects?
A1: this compound acts as a "quiescent affinity label" for DDAH. [] This means it initially binds to the enzyme's active site with moderate affinity. The bound form then undergoes a chemical reaction, leading to irreversible covalent modification of the enzyme.
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